molecular formula C19H21NO4 B3982383 2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide

2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide

Cat. No. B3982383
M. Wt: 327.4 g/mol
InChI Key: ZEJXHNMAANWPLV-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide, also known as JNJ-5207852, is a novel small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain sensation. JNJ-5207852 has been extensively studied for its potential therapeutic applications in the treatment of various pain conditions.

Mechanism of Action

2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide works by selectively blocking the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 channels are activated by various stimuli, including heat, protons, and capsaicin, and their activation results in the release of neurotransmitters that transmit pain signals to the brain. By blocking TRPV1 channels, this compound reduces the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce pain behaviors in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide is its selectivity for the TRPV1 channel, which reduces the risk of off-target effects. In addition, this compound has been shown to be effective in reducing pain behaviors in animal models of various pain conditions, making it a promising candidate for further development. However, one of the limitations of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system.

Future Directions

There are several future directions for the research and development of 2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of various pain conditions. Another direction is to explore its potential for combination therapy with other pain medications. In addition, further studies are needed to investigate the safety and efficacy of this compound in humans.

Scientific Research Applications

2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various pain conditions, including neuropathic pain, inflammatory pain, and osteoarthritis pain. In preclinical studies, this compound has been shown to effectively reduce pain behaviors in animal models of these conditions.

properties

IUPAC Name

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-17-9-4-3-8-15(17)13-6-5-7-14(10-13)19(21)20-16-11-24-12-18(16)23-2/h3-10,16,18H,11-12H2,1-2H3,(H,20,21)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJXHNMAANWPLV-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COC[C@@H]1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide
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2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide

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